4-((4-Aminophenyl)ethynyl)phenol
Overview
Description
4-((4-Aminophenyl)ethynyl)phenol is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound belongs to the family of phenols and has been studied for its potential therapeutic and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)ethynyl)phenol typically involves the reaction between 4-aminophenylacetylene and phenol. The ethynyl group from the former combines with the phenolic hydroxyl group, resulting in the desired compound. Researchers have explored different synthetic routes, optimizing conditions for yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of catalysts and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)ethynyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
4-((4-Aminophenyl)ethynyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biochemical probe and in drug development.
Medicine: Investigated for its therapeutic potential in various medical applications.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)ethynyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group and the amino group play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[2-(4-aminophenyl)ethynyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXPTYYZDKMACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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